Cas no 79799-18-1 (Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers))

Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) is a bicyclic organic compound featuring a fused cyclohexane and piperidine ring system with a carboxylic acid functional group. This product is supplied as a mixture of diastereomers, offering versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. Its rigid polycyclic structure makes it a valuable intermediate for constructing complex molecules, including bioactive compounds and chiral ligands. The carboxylic acid moiety allows for further derivatization, enabling coupling reactions or salt formation. The diastereomeric mixture provides flexibility in stereochemical exploration, supporting diverse synthetic pathways. Suitable for use in medicinal chemistry and catalysis studies, it is characterized by high purity and consistent quality.
Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) structure
79799-18-1 structure
Product name:Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers)
CAS No:79799-18-1
MF:C10H17NO2
MW:183.24748
CID:1798942
PubChem ID:4866761

Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinecarboxylic acid, decahydro-
    • CCG-353310
    • Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers)
    • decahydroquinoline-2-carboxylicacid
    • decahydroquinoline-2-carboxylic acid
    • F75958
    • EN300-66503
    • DIWCUPFNJXAUAE-UHFFFAOYSA-N
    • AKOS000147853
    • 79799-18-1
    • 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic Acid
    • SCHEMBL4021279
    • Inchi: InChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13)
    • InChI Key: DIWCUPFNJXAUAE-UHFFFAOYSA-N
    • SMILES: C1CCC2C(C1)CCC(N2)C(=O)O

Computed Properties

  • Exact Mass: 183.125928785g/mol
  • Monoisotopic Mass: 183.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: -0.7

Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) Security Information

Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-66503-1.0g
decahydroquinoline-2-carboxylic acid
79799-18-1 95%
1.0g
$130.0 2023-02-13
Enamine
EN300-66503-2.5g
decahydroquinoline-2-carboxylic acid
79799-18-1 95%
2.5g
$220.0 2023-02-13
Enamine
EN300-66503-10.0g
decahydroquinoline-2-carboxylic acid
79799-18-1 95%
10.0g
$610.0 2023-02-13
TRC
B429688-10mg
Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers)
79799-18-1
10mg
$ 64.00 2023-04-18
Aaron
AR01AAMT-10g
Decahydroquinoline-2-carboxylic acid
79799-18-1 95%
10g
$3669.00 2025-02-13
TRC
B429688-250mg
Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers)
79799-18-1
250mg
$ 800.00 2023-09-08
1PlusChem
1P01AAEH-100mg
decahydroquinoline-2-carboxylic acid
79799-18-1 95%
100mg
$68.00 2024-04-21
Aaron
AR01AAMT-250mg
Decahydroquinoline-2-carboxylic acid
79799-18-1 95%
250mg
$149.00 2025-02-13
TRC
B429688-100mg
Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers)
79799-18-1
100mg
$ 356.00 2023-04-18
Enamine
EN300-66503-5.0g
decahydroquinoline-2-carboxylic acid
79799-18-1 95%
5.0g
$371.0 2023-02-13

Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) Related Literature

Additional information on Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers)

Introduction to Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) and Its Significance in Modern Chemical Biology

Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers), identified by the CAS number 79799-18-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This mixture of diastereomers belongs to the decahydroquinoline class, a structural motif known for its versatile applications in medicinal chemistry. The compound's unique structural features and its potential biological activities have positioned it as a valuable scaffold for the development of novel therapeutic agents.

The decahydroquinoline core is a fused bicyclic system consisting of a benzene ring and a cyclohexane ring, with additional substituents that enhance its pharmacological properties. The presence of carboxylic acid functionality at the 2-position adds another layer of reactivity, making it a useful intermediate in synthetic chemistry. This particular mixture of diastereomers is particularly intriguing because diastereomers can exhibit distinct biological activities, even when they share the same molecular formula.

In recent years, there has been growing interest in decahydroquinoline derivatives due to their potential applications in treating various diseases. For instance, studies have shown that compounds based on this scaffold can interact with biological targets such as enzymes and receptors, modulating pathways involved in inflammation, cancer, and neurodegenerative disorders. The mixture of diastereomers CAS no 79799-18-1 provides researchers with a diverse set of molecular entities to explore, each with its own unique set of properties.

One of the most compelling aspects of Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) is its synthetic accessibility. The compound can be synthesized through various chemical pathways, allowing researchers to modify its structure and explore new derivatives. This flexibility is crucial for drug discovery, as it enables the optimization of pharmacokinetic and pharmacodynamic properties. Additionally, the mixture's diastereomeric nature offers an opportunity to study the impact of stereochemistry on biological activity, a critical factor in the development of effective pharmaceuticals.

TheCAS number 79799-18-1 serves as a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized naming system is essential for maintaining consistency in research papers, patents, and regulatory submissions. As such, compounds like Decahydroquinoline-2-carboxylic Acid are integral to the global effort to advance chemical biology and pharmaceutical sciences.

Recent advancements in computational chemistry have further enhanced the study of this compound. Molecular modeling techniques allow researchers to predict how Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) will interact with biological targets at the atomic level. These predictions can guide experimental design and accelerate the discovery process. Moreover, machine learning algorithms are being employed to analyze large datasets containing structural and activity information, identifying patterns that may lead to novel drug candidates.

The therapeutic potential of Decahydroquinoline derivatives has been highlighted in several preclinical studies. For example, research has demonstrated that certain decahydroquinoline-based compounds can inhibit the activity of enzymes involved in cancer cell proliferation. The mixture CAS no 79799-18-1 represents a promising starting point for further investigation into these mechanisms. By systematically studying the properties of each diastereomer within the mixture, scientists can gain insights into how structural variations influence biological activity.

In conclusion, Decahydroquinoline-2-carboxylic Acid (Mixture of Diastereomers) is a compound with significant potential in modern chemical biology and pharmaceutical research. Its unique structural features, synthetic accessibility, and diverse biological activities make it an attractive scaffold for drug development. As research continues to uncover new applications for this compound and its derivatives, it will undoubtedly play a crucial role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.

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